molecular formula C14H16N2O9S B594242 (2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate CAS No. 1351828-03-9

(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate

Cat. No. B594242
M. Wt: 388.3
InChI Key: XJSVVHDQSGMHAJ-UHFFFAOYSA-N
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Description

“(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate” is a chemical compound with the CAS Number: 2512227-14-2 . It has a molecular weight of 337.29 . The compound is stored in an inert atmosphere and under -20C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H15N3O7/c18-9 (6-8-16-10 (19)1-2-11 (16)20)15-7-5-14 (23)24-17-12 (21)3-4-13 (17)22/h1-2H,3-8H2, (H,15,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.29 . It is a solid at room temperature . The compound is stored in an inert atmosphere and under -20C .

Scientific Research Applications

Synthesis and Caspase-3 Inhibitory Activity

  • The compound has been utilized in the synthesis of novel sulfonyl derivatives with potent caspase-3 inhibitory activity. Such compounds have potential applications in apoptosis-related research and therapeutic interventions (Kravchenko et al., 2005).

Development of Anticonvulsant Agents

  • Researchers have synthesized new hybrid anticonvulsant agents derived from this compound, merging chemical fragments of known antiepileptic drugs. This synthesis approach contributes to the development of novel anticonvulsant medications (Kamiński et al., 2015).

Synthesis of Heterobifunctional Coupling Agents

  • The compound has been essential in synthesizing heterobifunctional coupling agents for chemoselective conjugation of proteins and enzymes. This application is crucial for biochemical and medicinal research (Reddy et al., 2005).

Synthesis of Novel Rhodanine Derivatives

  • It has been used in creating new rhodanine derivatives, which are valuable in medicinal chemistry and the development of therapeutic agents (Hanefeld et al., 1996).

Monoclonal Antibody Production Enhancement

  • A derivative of the compound has shown efficacy in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures, signifying its potential in biopharmaceutical manufacturing (Aki et al., 2021).

Synthesis of Fluorescent Labeling Agents

  • It has been synthesized as a fluorescent derivative for labeling biopolymers, providing a tool for studying RNA and other biopolymers in biological research (Crovetto et al., 2008).

Molecular Docking Studies

  • The compound has been involved in molecular docking studies to predict biological activity, particularly in the search for cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents (Smetanin et al., 2021).

Cathepsin Inhibitors

  • Derivatives of this compound have been used to create inhibitors for cathepsins K and S, enzymes implicated in metabolic and inflammatory diseases (Goričan et al., 2021).

Comparative Proteomics

  • It has been employed in controlling deuterium isotope effects in comparative proteomics, contributing to the understanding of peptide behavior in analytical techniques (Zhang et al., 2002).

Synthesis of Antimicrobial Agents

  • The compound has been synthesized and used to create antimicrobial agents, expanding its utility in the field of infectious diseases (Rajeswari et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVVHDQSGMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Reactant of Route 2
Reactant of Route 2
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Reactant of Route 3
Reactant of Route 3
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Reactant of Route 4
Reactant of Route 4
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Reactant of Route 5
Reactant of Route 5
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Reactant of Route 6
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate

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